2-methyl-3-[(pyridin-4-yl)methoxy]pyridine
Description
2-methyl-3-[(pyridin-4-yl)methoxy]pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science
Properties
IUPAC Name |
2-methyl-3-(pyridin-4-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-12(3-2-6-14-10)15-9-11-4-7-13-8-5-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBNGJICZVWYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(pyridin-4-yl)methoxy]pyridine typically involves the reaction of 2-methyl-3-hydroxypyridine with 4-chloromethylpyridine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced waste generation. The use of continuous flow reactors also allows for the production of large quantities of the compound in a cost-effective manner.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[(pyridin-4-yl)methoxy]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-methyl-3-[(pyridin-4-yl)methoxy]pyridine has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, the compound is used to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(pyridin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-methylpyridine: A simpler pyridine derivative with similar structural features but lacking the methoxy and pyridin-4-yl groups.
3-methoxypyridine: A compound with a methoxy group at the 3-position but without the pyridin-4-yl group.
4-methylpyridine: A pyridine derivative with a methyl group at the 4-position.
Uniqueness
2-methyl-3-[(pyridin-4-yl)methoxy]pyridine is unique due to the presence of both the methoxy and pyridin-4-yl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making the compound valuable in various research applications.
Biological Activity
2-Methyl-3-[(pyridin-4-yl)methoxy]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. Characterized by a pyridine ring substituted with a methoxy group and a methyl group, this compound (C12H12N2O) is being explored for various pharmacological applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C12H12N2O
- Functional Groups :
- Methyl group at the 2-position
- Methoxy-pyridine substituent at the 3-position
This unique arrangement contributes to its interaction with biological targets, potentially influencing various cellular pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which may lead to anticancer effects. This inhibition is crucial as it can disrupt metabolic pathways involved in cancer progression.
- Cellular Interaction : Studies suggest that the compound can bind effectively to certain enzyme active sites, modulating their activity and thereby influencing cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various microbial strains | |
| Enzyme Inhibition | Inhibits specific enzymes related to cancer | |
| Cellular Modulation | Influences cellular pathways via receptor binding |
Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of this compound, it was found to exhibit significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that warrant further investigation into its mechanism of action.
Case Study: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of this compound. It was found to inhibit key enzymes involved in cancer metabolism, which could lead to reduced tumor growth in vitro. The specific mechanisms by which it interacts with these enzymes are still under investigation, but initial findings are promising.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that allow for effective binding to target enzymes and receptors. This binding alters the normal function of these proteins, leading to downstream effects that can inhibit cell proliferation or promote apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
